3-(2-Ethylbutanamido)-4-methylbenzoic acid
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Description
3-(2-Ethylbutanamido)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(2-Ethylbutanamido)-4-methylbenzoic acid is Neuraminidase , an enzyme found in Influenza B virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication.
Result of Action
The molecular and cellular effects of the compound’s action would presumably involve a reduction in the spread of the Influenza B virus within the host. By inhibiting neuraminidase, the compound could potentially prevent the release and spread of newly formed viral particles .
Biochemical Analysis
Biochemical Properties
3-(2-Ethylbutanamido)-4-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates . This interaction is crucial for understanding the compound’s potential antiviral properties. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with other biomolecules, influencing its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with neuraminidase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can prevent the cleavage of sialic acids, which is essential for viral replication. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting viral replication . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-11(14(17)18)7-6-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBTVWHOQDPLFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602761 |
Source
|
Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-14-7 |
Source
|
Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.